YS 035 hydrochloride
Description
Contextualization as a Verapamil (B1683045) Derivative in Ion Channel Modulators
YS-035 hydrochloride is chemically classified as a derivative of verapamil. caymanchem.comtocris.com Verapamil itself is a well-established calcium channel blocker, belonging to the phenylalkylamine class, and was one of the first of its kind to be used therapeutically. nih.gov It functions by blocking L-type calcium channels, which are prevalent in cardiac and smooth muscle cells, leading to vasodilation and antiarrhythmic effects.
YS-035, with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, shares a structural relationship with verapamil but exhibits distinct pharmacological properties. tocris.com While verapamil primarily targets voltage-gated calcium channels, YS-035 has been shown to act as a Ca2+ antagonist by inhibiting the Na+/Ca2+ exchange. medchemexpress.comnih.gov This distinction makes it a valuable tool for researchers to differentiate between various calcium transport pathways within the cell.
Historical Perspective of its Discovery and Early Characterization in Physiological Studies
The initial characterization of YS-035 hydrochloride, identified as compound YS 035 [NN-bis-(3,4-dimethoxyphenethyl)-N-methylamine], was reported in a 1984 study published in the Biochemical Journal. caymanchem.comnih.gov This early research established its function as an inhibitor of Ca2+ uptake in various cell types. nih.gov
The study demonstrated that YS-035 inhibited Ca2+ uptake in a dose-dependent manner in muscle cells isolated from chicken embryos. nih.gov It also showed inhibitory effects on Ca2+ entry into rat brain synaptosomes and, to a lesser extent, baby-hamster kidney cells. nih.gov A key finding from this initial work was the non-competitive inhibition of the Na+/Ca2+ exchange with an apparent Ki of 28 µM. nih.gov Furthermore, the compound was found to inhibit Ca2+ efflux from liver and heart mitochondria under specific experimental conditions. nih.gov
Subsequent studies in the early 1990s further explored its electrophysiological effects. A 1991 publication in Naunyn-Schmiedeberg's Archives of Pharmacology detailed its inhibitory action on potassium outward currents and the pacemaker current in sheep cardiac Purkinje fibers. tocris.comtocris.com This research highlighted its ability to significantly prolong cardiac action potentials, distinguishing its mechanism from that of its parent compound, verapamil. tocris.com
Significance in Advancing Ion Channel and Calcium Signaling Research
The specific and distinct mechanism of action of YS-035 hydrochloride has made it a significant pharmacological probe in the study of ion channels and calcium signaling. medchemexpress.comnih.gov By selectively inhibiting the Na+/Ca2+ exchanger and certain potassium currents, it allows researchers to dissect the relative contributions of these pathways to cellular calcium homeostasis and electrophysiological responses. caymanchem.comtocris.com
Its utility lies in its ability to help characterize the roles of different calcium currents and transport mechanisms in various tissues, including smooth muscle and neurons. caymanchem.com For instance, its ability to inhibit the pacemaker current (Ih) has been utilized in studies of inspiratory brainstem neurons. caymanchem.com The compound's effects on mitochondrial calcium transport have also rendered it a useful tool for investigating the role of mitochondria in cellular calcium regulation. medchemexpress.comnih.gov The study of ion channels and calcium signaling is a critical area of research for understanding numerous physiological and pathological processes, and tools like YS-035 hydrochloride are instrumental in these investigations. jax.org
Detailed Research Findings
Table 1: Early Characterization of YS-035 Hydrochloride's Effects on Cellular Calcium Uptake
| Cell Type | Effect | Concentration Range |
|---|---|---|
| Chicken Embryo Muscle Cells | Dose-dependent inhibition of Ca2+ uptake | 10-30 µM |
| Rat Brain Synaptosomes | Inhibition of Ca2+ entry | Not specified |
| Baby-Hamster Kidney Cells | Less effective inhibition of Ca2+ entry | Not specified |
Data sourced from Deana, R., et al. (1984). nih.gov
Table 2: Inhibitory Actions of YS-035 Hydrochloride on Ion Transport Mechanisms
| Transport Mechanism | Effect | Apparent Ki | Tissue/Cell Type |
|---|---|---|---|
| Na+/Ca2+ Exchange | Non-competitive inhibition | 28 µM | Heart Mitochondria |
| Mitochondrial Ca2+ Efflux (Ruthenium Red-induced) | Partial to total inhibition | Not applicable | Liver and Heart Mitochondria |
| Potassium Outward Currents | Inhibition | Not applicable | Sheep Cardiac Purkinje Fibres |
| Pacemaker Current (If/Ih) | Inhibition | Not applicable | Sheep Cardiac Purkinje Fibres |
Data sourced from Deana, R., et al. (1984) and Berger, F., et al. (1991). tocris.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBONEHHSUABAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008983 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89805-39-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Ys 035 Hydrochloride
Specific Interactions with Ion Channels
YS-035 hydrochloride's primary electrophysiological effects are mediated through its interaction with several critical ion channels responsible for cardiac and neuronal excitability.
Inhibition of Pacemaker Current (If/HCN Channels)
A defining characteristic of YS-035 hydrochloride is its potent inhibition of the pacemaker current, also known as the "funny" current (If), which is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. medchemexpress.comcaymanchem.comnih.govnih.gov This current is a key determinant in the generation of spontaneous diastolic depolarization in cardiac pacemaker cells, thereby controlling heart rate. mdpi.comwikipedia.orgmdpi.com Studies have demonstrated that YS-035 hydrochloride effectively blocks the If current, an action that contributes to the prolongation of cardiac action potentials. caymanchem.comnih.govnih.gov This inhibitory effect on HCN channels underscores its potential as a modulator of cardiac rhythm.
Blockade of Potassium Outward Currents (IK)
In addition to its effects on the pacemaker current, YS-035 hydrochloride also modulates potassium outward currents (IK), which are crucial for the repolarization phase of the action potential. medchemexpress.comcaymanchem.comnih.govnih.gov Specifically, research in sheep cardiac Purkinje fibers has shown that YS-035 hydrochloride inhibits the transient outward current (Ito) and the inwardly rectifying potassium current (ik1). medchemexpress.com The blockade of these repolarizing potassium currents by YS-035 hydrochloride leads to a significant prolongation of the action potential duration, a characteristic feature of its electrophysiological profile. caymanchem.comnih.govnih.gov
| Current | Effect of YS-035 Hydrochloride | Tissue Model |
| Pacemaker Current (If) | Inhibition | Sheep Cardiac Purkinje Fibers |
| Transient Outward K+ Current (Ito) | Inhibition | Sheep Cardiac Purkinje Fibers |
| Inwardly Rectifying K+ Current (ik1) | Inhibition | Sheep Cardiac Purkinje Fibers |
Calcium Channel Modulatory Activity
The compound directly inhibits the uptake of calcium ions (Ca2+) into various cell types. biomol.commedchemexpress.comnih.gov This inhibitory action has been observed in muscle cells, brain synaptosomes, and kidney fibroblasts, demonstrating a widespread effect on cellular calcium entry. nih.gov By blocking the influx of extracellular calcium, YS-035 hydrochloride can modulate a vast array of calcium-dependent cellular processes.
YS-035 hydrochloride is a notable inhibitor of the sodium-calcium exchanger (NCX), a key component of cellular calcium extrusion. biomol.commedchemexpress.comnih.gov The inhibition of the NCX is characterized by a K_i (inhibition constant) value of 28 µM. biomol.commedchemexpress.comnih.gov This interaction prevents the efflux of calcium from the cell, contributing to the alteration of intracellular calcium concentrations.
Influence on Intracellular Calcium Dynamics
Beyond its direct effects on membrane ion channels, YS-035 hydrochloride exerts a significant influence on the dynamics of intracellular calcium stores, particularly within the mitochondria. Research indicates that YS-035 hydrochloride is a valuable tool for studying mitochondrial calcium transport. medchemexpress.comnih.gov It has been shown to prevent the release of calcium from mitochondria that is induced by Ruthenium Red. nih.gov However, it does not affect calcium release triggered by uncouplers or respiratory inhibitors. nih.gov This specific action on mitochondrial calcium handling highlights a distinct aspect of its mechanism, differentiating it from other calcium antagonists and suggesting a targeted effect on intracellular calcium signaling pathways.
| Parameter | Finding |
| Cellular Ca2+ Uptake | Inhibited in muscle cells, brain synaptosomes, and kidney fibroblasts. nih.gov |
| Na+/Ca2+ Exchange Inhibition (K_i) | 28 µM biomol.commedchemexpress.comnih.gov |
| Mitochondrial Ca2+ Release | Prevents release induced by Ruthenium Red. nih.gov |
Effects on Mitochondrial Calcium Transport
YS-035 hydrochloride is recognized as a Ca2+ antagonist that influences both the uptake of calcium by cells and the efflux of calcium from mitochondria. medchemexpress.comnih.govmedchemexpress.com Its primary mechanism in this regard involves the non-competitive inhibition of the Na+/Ca2+ exchange, with a reported inhibition constant (Ki) of 28 µM. nih.govbiomol.com This activity makes it a valuable experimental tool for investigations into mitochondrial calcium transport. medchemexpress.comnih.gov
Research has demonstrated that YS-035 hydrochloride effectively inhibits Ca2+ uptake across various cell types. nih.govcaymanchem.com Studies on isolated muscle cells from chicken embryos revealed a dose-dependent inhibition of Ca2+ uptake at concentrations between 10 and 30 µM. nih.gov The compound also impedes Ca2+ entry into rat brain synaptosomes and, to a lesser extent, into baby hamster kidney cells. nih.gov
Table 1: Inhibitory Effects of YS-035 on Cellular Calcium Uptake
| Cell/Tissue Type | Effect | Concentration/Ki |
|---|---|---|
| Muscle Cells (Chicken Embryo) | Dose-dependent inhibition of Ca2+ uptake | 10-30 µM |
| Rat Brain Synaptosomes | Inhibition of Ca2+ entry | Not specified |
| Baby Hamster Kidney Cells | Less effective inhibition of Ca2+ entry | Not specified |
Prevention of Ruthenium Red-Induced Mitochondrial Calcium Release
A key characteristic of YS-035 hydrochloride is its specific action against certain triggers of mitochondrial calcium release. The compound prevents the release of calcium from mitochondria when induced by Ruthenium Red. biomol.comcaymanchem.com In studies using rat liver mitochondria, YS-035 hydrochloride was found to completely inhibit the Ca2+ efflux initiated by Ruthenium Red. nih.gov A partial inhibition of the slow, Ruthenium Red-induced Ca2+ release was observed in heart mitochondria. nih.gov
It is significant that this inhibitory effect is selective. YS-035 hydrochloride does not prevent mitochondrial calcium release when it is induced by other agents such as uncouplers, respiratory inhibitors, or chelators. nih.govbiomol.comcaymanchem.com This selectivity highlights its specific interaction with the Na+/Ca2+ exchange pathway. nih.gov
Table 2: Specificity of YS-035 in Preventing Mitochondrial Ca2+ Release
| Condition/Inducing Agent | Effect of YS-035 | Mitochondrial Source |
|---|---|---|
| Ruthenium Red | Total inhibition of Ca2+ efflux | Liver nih.gov |
| Ruthenium Red | Partial inhibition of slow Ca2+ release | Heart nih.gov |
| Uncouplers | No effect | Not specified nih.govbiomol.comcaymanchem.com |
| Respiratory Inhibitors | No effect | Not specified nih.govbiomol.comcaymanchem.com |
Underlying Mechanisms of Electrophysiological Alterations
YS-035 hydrochloride, a derivative of verapamil (B1683045), exhibits distinct electrophysiological properties, particularly in cardiac tissue. biomol.comcaymanchem.com It is characterized as a Ca2+ blocker that markedly prolongs the duration of cardiac action potentials. tocris.comfishersci.be
The primary mechanism for this action potential prolongation is the inhibition of specific ion currents. tocris.com Research indicates that YS-035 hydrochloride blocks both the pacemaker current (often denoted as If or Ih) and various K+ (potassium) outward currents. tocris.comfishersci.be By impeding these currents, which are crucial for the repolarization phase of the action potential, the compound effectively extends its duration.
Table 3: Electrophysiological Effects of YS-035 Hydrochloride
| Effect | Mechanism | Tissue Context |
|---|---|---|
| Striking prolongation of cardiac action potentials tocris.comfishersci.be | Inhibition of pacemaker current (If/Ih) tocris.com | Cardiac Tissue tocris.com |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| YS-035 hydrochloride |
| Verapamil |
Pharmacological Profile and Biological System Interactions of Ys 035 Hydrochloride
Cardiovascular Electrophysiology Research
Studies into the electrophysiological properties of YS-035 hydrochloride have revealed significant effects on cardiac cell function, particularly concerning the duration of the action potential and its activity in specialized heart tissues.
YS-035 hydrochloride has been shown to markedly prolong the duration of cardiac action potentials. tocris.com This effect is primarily achieved through the inhibition of the pacemaker current (If) and potassium (K+) outward currents. tocris.com The compound's ability to lengthen the action potential duration is a key characteristic of Class III antiarrhythmic activity, which was investigated in studies on guinea-pig cardiac tissues. caymanchem.com The action potential duration, a critical measure of a cardiac cell's electrical cycle, is measured from the start of its rapid depolarization to the completion of its repolarization phase. nih.gov Alterations in this duration can significantly impact heart rhythm. cvpharmacology.comnih.gov
The electrophysiological effects of YS-035 have been specifically examined in cardiac Purkinje fibers, which are crucial for the rapid conduction of electrical impulses in the heart. nih.govnih.gov In studies using sheep cardiac Purkinje fibers, YS-035 was found to inhibit potassium outward currents and the pacemaker current. nih.govtocris.com This research helps to characterize its mode of action within specific, highly specialized cardiac tissues. nih.gov Broader studies on guinea-pig cardiac tissues have also contributed to the electrophysiological characterization of the compound. caymanchem.com
| Cardiac Tissue | Species | Observed Electrophysiological Effects | Reference |
|---|---|---|---|
| Purkinje Fibers | Sheep | Inhibition of potassium outward currents and pacemaker current, leading to prolonged action potential duration. | nih.govtocris.com |
| General Cardiac Tissues | Guinea-Pig | Demonstrated Class III antiarrhythmic activity, characterized by action potential prolongation. | caymanchem.com |
Cellular Calcium Homeostasis in Diverse Tissue Types
YS-035 hydrochloride functions as a calcium (Ca2+) antagonist, primarily by inhibiting the Na+/Ca2+ exchanger, a key component in maintaining cellular calcium balance. medchemexpress.combiomol.com Its inhibitory effect on calcium uptake has been observed across a range of cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts, with a reported inhibitory constant (Ki) of 28 µM for the Na+/Ca2+ exchange. medchemexpress.combiomol.comcaymanchem.com
Research has demonstrated that YS-035 inhibits Ca2+ uptake in muscle cells. medchemexpress.combiomol.comcaymanchem.com In studies using muscle cells isolated from chicken embryos, this inhibition was shown to be dose-dependent within a concentration range of 10-30 microM. nih.gov The compound also affects calcium transport in mitochondria, where it can inhibit the Na+-dependent efflux from heart mitochondria. nih.gov
The compound's inhibitory action on calcium transport extends to neural tissues. YS-035 has been shown to block Ca2+ entry into rat brain synaptosomes. biomol.comcaymanchem.comnih.gov Synaptosomes are isolated nerve terminals that are used as a model system to study synaptic function, making this finding relevant to research in neuronal electrophysiology. biomol.comnih.gov
YS-035 has also been utilized in studies involving kidney cells. biomol.comcaymanchem.com It has been observed to inhibit calcium uptake in kidney fibroblasts, although it was reported to be less effective in this role in baby-hamster kidney cells compared to other cell types like muscle cells or brain synaptosomes. biomol.comnih.gov This differential efficacy highlights its varied potency across different biological tissues and provides a tool for comparative studies in cellular calcium transport. nih.gov
| Tissue/Cell Type | Species/Origin | Effect on Calcium (Ca2+) Homeostasis | Key Findings/Values | Reference |
|---|---|---|---|---|
| Muscle Cells | Chicken Embryo | Inhibition of Ca2+ uptake | Dose-dependent (10-30 µM) | nih.gov |
| Brain Synaptosomes | Rat | Inhibition of Ca2+ uptake | Inhibits Na+/Ca2+ exchange (Ki = 28 µM) | biomol.comnih.gov |
| Kidney Fibroblasts / Cells | Baby Hamster | Inhibition of Ca2+ uptake | Reported as less effective compared to muscle cells and synaptosomes. | nih.gov |
Neurological System Research
The hydrochloride salt of YS-035 has been a subject of investigation within the realm of neurological system research, particularly concerning its interactions with fundamental electrophysiological processes in neurons.
Characterization of Calcium Currents in Neuronal Electrophysiology
YS-035 hydrochloride is recognized as a Ca2+ antagonist that affects the cellular uptake and mitochondrial efflux of calcium ions. medchemexpress.com Its mechanism involves the inhibition of Ca2+ uptake in muscle cells and the inhibition of the Na+/Ca2+ exchange, with an inhibition constant (Ki) of 28 µM. medchemexpress.com While direct electrophysiological studies characterizing the specific effects of YS-035 hydrochloride on various subtypes of neuronal calcium currents are not extensively detailed in the available literature, its established role as a calcium antagonist suggests a potential modulatory effect on neuronal function.
Calcium channels are critical in regulating neuronal excitability, and their modulation can significantly impact neuronal signaling. L-type calcium channels (Cav1.2 and Cav1.3), for instance, are known to be involved in controlling neuronal hyperexcitability. mdpi.com The function of these channels is dependent on calcium ion influx, which in turn can activate a cascade of intracellular signaling pathways. nih.gov Given that YS-035 hydrochloride acts as a Ca2+ antagonist, it is plausible that it could influence neuronal activity by attenuating calcium influx through these and other voltage-gated calcium channels. However, specific research detailing the dose-response relationship and the precise effects on the biophysical properties of neuronal calcium currents is needed for a complete characterization.
Modulation of Hyperpolarization-Activated Current (Ih) in Brainstem Neurons
A significant finding in the neurological research of YS-035 involves its interaction with the hyperpolarization-activated current, commonly referred to as Ih. This current is crucial for the rhythmic oscillatory activity in various neurons. medchemexpress.com A study focusing on the isolated respiratory center of immature mice (P6-P11) identified the presence of Ih in a subset of inspiratory neurons. medchemexpress.com
In this research, it was demonstrated that YS-035 acts as an organic blocker of the Ih current. The inhibitory effect was observed at concentrations ranging from 3 to 30 µM. medchemexpress.com The study characterized the Ih in these brainstem neurons, noting a mean half-maximal activation at -78 mV and a reversal potential of -40 mV. medchemexpress.com While Ih was present and could be blocked by YS-035, the research concluded that this current does not play a role in the generation of the respiratory rhythm or its modulation by hypoxia in the studied neurons. medchemexpress.com
The hyperpolarization-activated current (Ih) is generated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov This current contributes to setting the resting membrane potential and influences neuronal excitability. nih.gov The blockade of Ih by compounds like YS-035 can lead to a hyperpolarization of the neuronal membrane. nih.gov
Role in Smooth Muscle Physiology Studies
The physiological processes of smooth muscle, particularly contraction and relaxation, are heavily dependent on intracellular calcium concentrations. nih.gov YS-035 hydrochloride, with its established properties as a Ca2+ antagonist, has a theoretical basis for influencing smooth muscle physiology. medchemexpress.com
The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium, which can enter the cell through voltage-operated channels. nih.gov As a calcium channel blocker, YS-035 hydrochloride is expected to inhibit this influx of calcium, leading to the relaxation of smooth muscle and, consequently, vasodilation. medchemexpress.com This mechanism is central to the action of many vasodilator drugs. nih.gov The ability of a substance to induce vasodilation is often linked to its capacity to interfere with the calcium-dependent pathways that lead to muscle contraction. mdpi.com
While direct studies on the effects of YS-035 hydrochloride on specific smooth muscle preparations, such as mesenteric arteries, are not detailed in the provided search results, its known inhibition of Ca2+ uptake in muscle cells provides a strong indication of its potential as a smooth muscle relaxant. medchemexpress.comnih.gov The regulation of vascular tone is a complex process involving various ion channels and signaling molecules, and agents that modulate calcium levels are key players in this regulation. nih.gov
Research Applications and Methodological Approaches for Ys 035 Hydrochloride
Application as a Specific Pharmacological Tool and Chemical Probe
As a Ca2+ antagonist, YS-035 hydrochloride serves as a precise instrument for perturbing and studying calcium-dependent mechanisms. medchemexpress.comnih.gov Chemical probes are essential for elucidating the roles of specific proteins and pathways in complex biological systems, and YS-035 hydrochloride fits this role by allowing researchers to modulate calcium currents and transport. nih.govmdpi.com Its inclusion in screening libraries for membrane transporters, ion channels, and neuronal signaling pathways underscores its value as a tool for discovering and characterizing novel biological functions. medchemexpress.comapexbt.com
Utility in Investigating Calcium Current Roles in Electrophysiology
YS-035 hydrochloride is instrumental in the field of electrophysiology for its ability to modulate ion channel activity. It has been identified as a Ca2+ blocker that significantly prolongs cardiac action potentials. This effect is achieved through the inhibition of the pacemaker current (If or Ih) and potassium (K+) outward currents. By selectively blocking these currents, researchers can investigate their specific contributions to the electrical activity of heart cells. The study of such modifications is crucial for understanding the fundamental mechanisms of cardiac rhythm generation and for exploring the pathophysiology of arrhythmias. The ability of YS-035 hydrochloride to alter action potential duration makes it a valuable tool for dissecting the complex interplay of different ion currents that govern cellular excitability.
Importance in Exploring Mitochondrial Calcium Transport Mechanisms
The compound is particularly noted for its utility in studying mitochondrial calcium transport. nih.gov Mitochondria play a critical role in cellular calcium homeostasis, and dysregulation of mitochondrial calcium levels is implicated in various diseases. nih.govnih.gov YS-035 hydrochloride has been shown to inhibit the sodium-calcium (Na+/Ca2+) exchanger, a key mechanism for calcium efflux from mitochondria, with a non-competitive mechanism of action (Ki = 28 µM). medchemexpress.comnih.gov
Research has demonstrated that YS-035 hydrochloride effectively inhibits Ca2+ uptake in various cell types, including muscle cells, and blocks Ca2+ entry into rat brain synaptosomes. nih.gov It also inhibits the slow, Ruthenium Red-induced Ca2+ release and the rapid Na+-dependent efflux from heart mitochondria. nih.gov However, it does not affect calcium release induced by uncouplers or respiratory inhibitors, nor does it impact mitochondrial membrane potential or ATP synthesis, highlighting its specific action on the Na+/Ca2+ exchange pathway. nih.gov This specificity allows researchers to isolate and study the role of this particular transporter in mitochondrial function and cell death pathways.
| Cell/Organelle Type | Effect of YS-035 Hydrochloride | Concentration Range / Ki |
| Chicken Embryo Muscle Cells | Dose-dependent inhibition of Ca2+ uptake | 10-30 µM |
| Rat Brain Synaptosomes | Inhibition of Ca2+ entry | - |
| Baby-Hamster Kidney Cells | Less effective inhibition of Ca2+ entry | - |
| Rat Heart Mitochondria | Partial inhibition of Na+-dependent Ca2+ efflux | Ki = 28 µM (non-competitive) |
| Rat Liver Mitochondria | Total inhibition of Ruthenium Red-induced Ca2+ efflux | - |
Contribution to Elucidating Specific Biological and Signaling Pathways
By modulating calcium movements, YS-035 hydrochloride helps to clarify the roles of calcium-dependent signaling pathways in cellular function. Calcium ions are ubiquitous second messengers that regulate a vast array of processes, from neurotransmission to muscle contraction and gene transcription. mdpi.com The ability of YS-035 hydrochloride to inhibit the Na+/Ca2+ exchanger provides a method to study the consequences of altered intracellular calcium dynamics. nih.govmedchemexpress.com
For instance, the inhibition of the Na+/Ca2+ exchanger (NCX) is a key area of investigation in conditions like alcohol withdrawal seizures, where NCX isoforms are remodeled. nih.govmdpi.com While not directly mentioning YS-035, these studies highlight the importance of inhibitors targeting NCX to understand the pathophysiology of neuronal hyperexcitability. The action of YS-035 hydrochloride on cardiac action potentials also points to its utility in studying signaling pathways related to cardiovascular physiology and pathology. Its role as a Ca2+ antagonist allows for the exploration of pathways where voltage-gated calcium channels and other calcium-permeable channels are involved. nih.gov
In Vitro and Ex Vivo Research Methodologies
The effects of YS-035 hydrochloride are primarily investigated using established in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) techniques. researchgate.net These methodologies allow for detailed examination of the compound's molecular and cellular mechanisms of action.
Electrophysiological Recording Techniques (e.g., Patch-Clamp, Microelectrode Recordings)
Electrophysiological techniques are fundamental to studying the effects of ion channel modulators like YS-035 hydrochloride. nih.gov Patch-clamp recording is a highly refined method that allows for the measurement of ionic currents flowing through single channels or across the entire cell membrane. nih.govresearchgate.net This technique is versatile and can be used in various configurations to study different aspects of ion channel function. nih.gov
| Patch-Clamp Configuration | Description | Application for Studying YS-035 |
| Cell-Attached | A tight seal is formed with the membrane, but the membrane patch is left intact. Records current from single channels within the patch. nih.gov | To observe the effect of YS-035 on the opening and closing probability of individual K+ or pacemaker channels. |
| Whole-Cell | The membrane patch is ruptured, allowing the pipette solution to dialyze the cell interior and providing electrical access to the entire cell. nih.gov | To measure the total effect of YS-035 on macroscopic K+ and pacemaker currents and its impact on the overall action potential. |
| Inside-Out | A patch of membrane is excised with the intracellular surface facing the bath solution. researchgate.net | To study how intracellular factors, in combination with YS-035, might regulate the targeted ion channels. |
| Outside-Out | A patch of membrane is excised with the extracellular surface facing the bath solution. researchgate.net | Ideal for studying the direct effect of extracellularly applied YS-035 on the ion channels. |
Calcium Flux and Imaging Assays
Calcium flux and imaging assays are critical for visualizing and quantifying the changes in intracellular calcium concentrations that result from a compound's activity. nih.gov These assays typically use fluorescent calcium indicator dyes (e.g., Fura-2, Fluo-4) that change their fluorescence properties upon binding to Ca2+. researchgate.netoup.com
When investigating a Ca2+ antagonist like YS-035 hydrochloride, researchers would load cells with a calcium-sensitive dye and then stimulate them with an agonist that normally increases intracellular calcium. nih.gov By applying YS-035 hydrochloride, they can measure the extent to which the compound inhibits this calcium increase. researchgate.netresearchgate.net This can be done in a high-throughput manner using plate readers or with high spatial resolution using confocal microscopy. nih.govoup.com These assays are essential for confirming the compound's mechanism of action as a calcium antagonist and for determining its potency in different cell types. For example, the finding that YS-035 inhibits Ca2+ uptake in muscle cells was likely determined using such an assay. nih.gov
Biochemical Assays for Ion Exchange Systems
The research and application of YS-035 hydrochloride have been significantly advanced through a variety of biochemical assays designed to elucidate its mechanism of action on ion exchange systems. These assays are fundamental in characterizing the compound's inhibitory effects on specific ion transporters and channels, providing quantitative data on its potency and selectivity. The primary focus of these investigations has been on the Na+/Ca2+ exchange system and certain potassium channels.
Initial studies on YS-035 hydrochloride identified it as a potent antagonist of Ca2+ uptake in various cell types. nih.gov A key biochemical assay employed to determine this activity involves measuring the uptake of radioactive ⁴⁵Ca²⁺ into cells or isolated organelles like mitochondria. In a typical assay, cells or mitochondria are incubated in a buffer containing ⁴⁵Ca²⁺ and various concentrations of YS-035 hydrochloride. The reaction is stopped after a specific time, and the amount of radioactivity incorporated into the cells or organelles is measured. The reduction in ⁴⁵Ca²⁺ uptake in the presence of YS-035 hydrochloride provides a direct measure of its inhibitory activity.
A significant finding from these assays was the dose-dependent inhibition of Ca²⁺ uptake by YS-035 hydrochloride in embryonic chicken muscle cells, rat brain synaptosomes, and baby-hamster kidney cells. nih.gov Furthermore, these studies revealed that YS-035 hydrochloride specifically inhibits the Na⁺-dependent Ca²⁺ efflux from heart mitochondria, a process mediated by the Na+/Ca2+ exchanger. nih.gov This was determined by pre-loading mitochondria with Ca²⁺ and then inducing efflux by adding Na⁺. The inhibitory effect of YS-035 hydrochloride on this Na⁺-induced Ca²⁺ release was quantified, leading to the determination of its inhibitory constant (Ki). medchemexpress.combiomol.commedchemexpress.com
The following table summarizes the inhibitory effects of YS-035 hydrochloride on the Na+/Ca2+ exchange system as determined by these biochemical assays.
| Parameter | Value | Cell/Organelle System | Reference |
| Ki for Na+/Ca2+ exchange inhibition | 28 µM | Heart Mitochondria | nih.govmedchemexpress.com |
| Inhibition of Ca2+ uptake | Dose-dependent (10-30 µM) | Chicken Embryo Muscle Cells | nih.gov |
In addition to its effects on the Na+/Ca2+ exchange, YS-035 hydrochloride has been investigated for its impact on other ion channels, particularly potassium channels. rndsystems.com Electrophysiological techniques, such as the voltage-clamp method, are the primary biochemical assays used in this context. These techniques allow for the direct measurement of ion currents across the cell membrane. In these experiments, specific potassium currents, such as the outward potassium currents and the pacemaker current (If), are isolated and their amplitudes are measured in the absence and presence of varying concentrations of YS-035 hydrochloride.
Research in sheep cardiac Purkinje fibers demonstrated that YS-035 hydrochloride prolongs the cardiac action potential by inhibiting these potassium outward currents and the pacemaker current. rndsystems.com The data from these electrophysiological assays provide a detailed understanding of the compound's effects on cardiac electrophysiology.
The table below outlines the observed effects of YS-035 hydrochloride on specific potassium currents.
| Ion Current | Effect | Tissue/Cell Type | Reference |
| K+ outward currents | Inhibition | Sheep Cardiac Purkinje Fibers | rndsystems.com |
| Pacemaker current (If) | Inhibition | Sheep Cardiac Purkinje Fibers | rndsystems.com |
These biochemical and electrophysiological assays have been instrumental in defining the pharmacological profile of YS-035 hydrochloride as an inhibitor of specific ion exchange systems, providing the foundational data for its use as a research tool.
Preclinical Research Implications and Future Directions for Ys 035 Hydrochloride
Role in Preclinical Drug Discovery and Development Processes
YS-035 hydrochloride has been identified as a calcium (Ca2+) channel blocker. tocris.commedchemexpress.comrndsystems.com Its primary mechanism involves the inhibition of Ca2+ uptake in various cell types, including muscle cells, and it also affects mitochondrial calcium transport. medchemexpress.comcaymanchem.com This activity makes it a valuable tool in the initial phases of drug discovery, particularly for investigating processes dependent on calcium signaling.
Assessment of Efficacy in Preclinical Models
In preclinical studies, YS-035 hydrochloride has demonstrated notable effects on cardiac electrophysiology. Research using sheep cardiac Purkinje fibers has shown that the compound significantly prolongs cardiac action potentials. tocris.comrndsystems.com This effect is achieved by inhibiting the pacemaker current (If) and potassium (K+) outward currents. tocris.comrndsystems.com Furthermore, it has been characterized as a Ca2+ antagonist that blocks the Na+/Ca2+ exchange, with a reported inhibitory constant (Ki) of 28 µM. medchemexpress.comcaymanchem.com These findings underscore its potential for modulating cardiac rhythm and function in experimental settings. The compound's ability to inhibit calcium uptake has been observed in diverse cell types, including brain synaptosomes and kidney fibroblasts, suggesting a broad range of research applications. caymanchem.com
Exploration of Safety Profile in Preclinical Research
The safety profile of a compound is a critical component of preclinical evaluation. For YS-035 hydrochloride, this involves understanding its potential for toxicity and its specific molecular interactions.
While specific studies detailing the target organ toxicity of YS-035 hydrochloride are not extensively available in the reviewed literature, general principles of toxicology are considered. schc.org Preclinical studies on related compounds, such as sevelamer (B1230288) hydrochloride, have shown effects on vitamin levels and, at high doses, an increased incidence of urinary bladder transitional cell papilloma in male rats. nih.gov However, it is crucial to note that these findings are not directly transferable to YS-035 hydrochloride and dedicated toxicity studies would be required to assess its specific profile. The potential for cardiac toxicity is an area of interest given its mechanism of action on cardiac ion channels. acs.org
YS-035 hydrochloride's on-target mechanism is the inhibition of calcium and potassium channels. tocris.comrndsystems.com Specifically, it acts as a Ca2+ blocker and inhibits pacemaker and K+ outward currents. tocris.comrndsystems.com It also inhibits the Na+/Ca2+ exchange. medchemexpress.comcaymanchem.com The potential for off-target effects is an important consideration in preclinical research. nih.govresearchgate.net Off-target activities can lead to unexpected biological effects and potential toxicities. For instance, some kinase inhibitors have been found to have off-target effects on receptor tyrosine kinases. nih.govresearchgate.net A thorough investigation of YS-035 hydrochloride's interactions with a broad panel of receptors and enzymes would be necessary to fully characterize its off-target inhibition profile.
Potential for Elucidating Pathophysiological Mechanisms in Disease Models
By modulating fundamental cellular processes like ion transport, YS-035 hydrochloride can be a valuable tool for understanding disease mechanisms. Its ability to interfere with calcium signaling makes it relevant for studying disorders where this pathway is dysregulated. medchemexpress.comcaymanchem.com For example, altered calcium homeostasis is a feature of many cardiovascular diseases and neurodegenerative disorders. The use of YS-035 hydrochloride in preclinical models of these conditions could help to clarify the role of specific ion channels in the disease process.
Unexplored Research Avenues and Translational Potential of YS-035 Hydrochloride
The current body of research on YS-035 hydrochloride lays the groundwork for several future investigations. Its effects on cardiac action potentials suggest a potential, though unexplored, therapeutic role in arrhythmias. Further studies could investigate its efficacy and safety in animal models of specific cardiac rhythm disturbances.
The translational potential of YS-035 hydrochloride hinges on a more comprehensive understanding of its in vivo pharmacology and toxicology. Key unexplored avenues include:
Pharmacokinetics: Detailed studies on its absorption, distribution, metabolism, and excretion are needed.
Long-term safety: Chronic toxicity studies in relevant animal models are essential to assess the risks of long-term administration.
Disease-specific efficacy: Evaluating the compound in a wider range of disease models where ion channel dysfunction is implicated could uncover new therapeutic opportunities.
Q & A
Basic Research Questions
Q. What is the primary biological activity of YS-035 hydrochloride, and how is it mechanistically relevant to cardiac electrophysiology studies?
- Methodological Answer : YS-035 hydrochloride is a Ca²⁺ channel blocker that prolongs cardiac action potentials by inhibiting pacemaker currents (I₆) and outward K⁺ currents. To validate its activity, researchers should employ voltage-clamp techniques in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing hERG channels). Dose-response curves (e.g., IC₅₀ calculations) and action potential duration (APD) assays in ex vivo cardiac tissues are critical for confirming its electrophysiological effects .
Q. What are the key chemical properties and storage recommendations for YS-035 hydrochloride to ensure experimental reproducibility?
- Methodological Answer : YS-035 hydrochloride (CAS RN: 89805-39-0; MW: 395.93) should be stored at room temperature in a desiccator to prevent hydration. Batch-specific variations in hydration or salt form may alter its molecular formula, so researchers must cross-verify vial labels and spectral data (e.g., NMR, HPLC-MS) with the provided datasheet prior to use. Purity validation via chromatographic methods (≥95%) is recommended for pharmacological studies .
Q. How can researchers systematically identify gaps in existing literature on YS-035 hydrochloride’s ion channel interactions?
- Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science with keywords such as "YS-035 hydrochloride," "Ca²⁺ blocker," and "cardiac action potential." Prioritize studies that report conflicting results on K⁺ current inhibition. Use tools like PRISMA flow diagrams to map evidence and identify understudied pathways (e.g., effects on Na⁺/Ca²⁺ exchangers) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate YS-035 hydrochloride’s efficacy in pathological cardiac models (e.g., arrhythmia, ischemia-reperfusion injury)?
- Methodological Answer :
- In vitro : Use Langendorff-perfused heart models to simulate ischemia-reperfusion injury, measuring APD prolongation and arrhythmia incidence post-YS-035 administration.
- In vivo : Employ telemetry in animal models (e.g., guinea pigs) to monitor ECG parameters (QT interval, heart rate variability). Include positive controls (e.g., verapamil) and blinded randomization to minimize bias. Detailed protocols must align with guidelines for reproducibility, including batch-specific compound characterization .
Q. What strategies can resolve contradictions in reported data on YS-035’s selectivity for K⁺ versus Ca²⁺ channels?
- Methodological Answer :
- Cross-validation : Replicate key studies using identical cell lines (e.g., CHO cells expressing Cav1.2) and buffer conditions (e.g., [Ca²⁺] = 1.8 mM).
- High-throughput screening : Utilize automated patch-clamp systems to test YS-035 against a panel of ion channels (e.g., Kv, Nav, Cav).
- Meta-analysis : Statistically aggregate data from multiple studies to identify confounding variables (e.g., temperature, voltage protocols) .
Q. How can researchers optimize in vitro assays to account for YS-035 hydrochloride’s solubility and stability limitations?
- Methodological Answer :
- Solubility : Pre-dissolve YS-035 in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS).
- Stability : Perform time-course experiments with LC-MS to quantify degradation products. Use fresh preparations for each assay and avoid prolonged light exposure .
Q. What analytical methods are critical for validating YS-035 hydrochloride’s identity and purity in novel formulations?
- Methodological Answer :
- Identity : Compare experimental FT-IR or Raman spectra with reference standards.
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and calibrate against certified reference material. For stability studies, employ accelerated degradation conditions (40°C/75% RH) per ICH guidelines .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of YS-035 hydrochloride?
- Methodological Answer :
- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro metabolic stability data (e.g., microsomal half-life) with in vivo plasma concentration-time curves.
- Tissue distribution studies : Use radiolabeled YS-035 (³H or ¹⁴C) in animal models to quantify accumulation in cardiac tissue versus plasma .
Methodological Considerations
- Batch Variability : Always request certificates of analysis (CoA) from suppliers and replicate key experiments with multiple batches to assess consistency .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and human tissue use (e.g., IRB approval for ex vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
